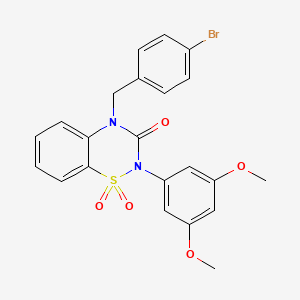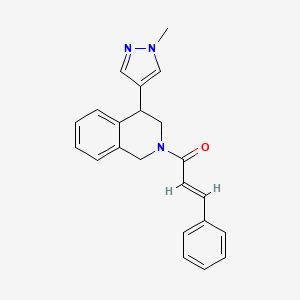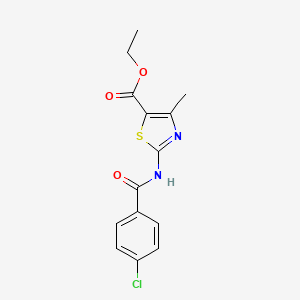
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. It would also discuss the yield and purity of the final product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity. It might also involve mechanistic studies to understand how and why these reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also involve studying its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Synthesis Methods and Chemical Reactions
A study developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions, leading to the formation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides. This process is significant for the synthesis of compounds related to (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate (Yuanyuan An, D. Zheng, & Jie Wu, 2014).
Another research describes a new process for preparing 1,2-benzisoxazole-3-methanesulfonates, crucial intermediates in the synthesis of compounds like the one (V. Arava, Udaya Bhaskara Rao Siripalli, V. Nadkarni, & Rajendiran Chinnapillai, 2007).
Research on the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through the reaction of 2-(allyloxy)anilines, sulfur dioxide, and aryl propiolates provides insights into the chemical behavior of similar compounds (Xuefeng Wang, Tong Liu, D. Zheng, Qian Zhong, & Jie Wu, 2017).
Analytical Studies
A study on the methanesulfonic acid catalyzed reaction of certain compounds with glycerol, producing various methanesulfonates, offers insights into the reaction mechanisms that might be relevant for the compound (S. Upadhyaya, Frank S. Davis, J. Lee, K. Zaw, L. Bauer, & N. E. Heimer, 1997).
The study of zinc methanesulfonate complexes through thermogravimetric analysis and differential scanning calorimetry provides a perspective on the thermal behavior of methanesulfonate-related compounds (V. R. Silveira, A. Pedrosa, H. K. Souza, M. Batista, A. O. Silva, & D. Melo, 2004).
Reaction Mechanisms
Exploration of the Arbuzov rearrangement in the reactions of dimethyl sulfite with diorganotin oxides, leading to the synthesis of methoxydiorganotin methanesulfonates, can provide valuable understanding of complex organic reactions related to methanesulfonates (S. P. Narula, Sukhjeevan Kaur, R. Shankar, S. Verma, P. Venugopalan, Sur Sharma, & R. Chadha, 1999).
Investigation into the reactions of 3-oxo-2,3-dihydrobenzofuran with various compounds, leading to the synthesis of pyran derivatives, sheds light on potential pathways for the synthesis of related compounds (J. Mérour & F. Cossais, 1991).
Research on the oxidation of o-nitrotoluene by Cerium(IV) methanesulfonate in aqueous methanesulfonic acid provides insights into the oxidation mechanisms which may be relevant for understanding the chemical properties of the compound (J. Lozar & A. Savall, 1995).
Fluorescence and Photophysical Studies
- A study on the synthesis of substituted 2,3,5,6-tetraarylbenzo(1,2-b:5,4-b')difurans, including their fluorescence properties, can provide useful information for the development of fluorescent probes and related applications (Mahmoud Abdul-Aziz, J. Auping, & M. Meador, 1995).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve recommending appropriate safety precautions for handling and disposing of the compound.
Future Directions
This would involve suggesting further studies that could be done with the compound. This could include further synthetic modifications, more detailed mechanistic studies, or testing the compound against additional biological targets.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies would be needed to generate this information.
properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-23(19,20)22-11-6-7-12-14(9-11)21-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJHMDAXDKCPOC-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)
![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)



![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)


![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]azetidine-1-carboxylate](/img/structure/B2452771.png)
![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)